Chemical structure and properties of Thiazolo[5,4-b]pyridine-6-carboxylic acid
Chemical structure and properties of Thiazolo[5,4-b]pyridine-6-carboxylic acid
[1][2]
Executive Summary: The Privileged Scaffold
Thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS: 1256804-25-7) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] As a bioisostere of quinoline and benzothiazole, this fused bicyclic system offers unique electronic properties that enhance drug-target interactions, particularly in kinase inhibition (PI3K, c-KIT) and G-protein coupled receptor (GPCR) modulation.[1]
The "6-carboxylic acid" functionality is critical; it serves as a versatile handle for late-stage diversification, allowing researchers to append solubilizing groups or pharmacophores to the "northern" hemisphere of the molecule, often improving metabolic stability and selectivity profiles compared to their carbon-only analogues.[1]
Chemical Profile & Electronic Structure[1][2]
The thiazolo[5,4-b]pyridine core consists of a pyridine ring fused to a thiazole ring across the [5,4-b] bond.[1] Understanding the numbering and electronic distribution is vital for rational drug design.
Structural Numbering
The IUPAC numbering for this fused system places the sulfur atom at position 1 and the pyridine nitrogen at position 4.
| Position | Atom Type | Chemical Character | Medicinal Utility |
| 1 | Sulfur | Thioether-like | Lipophilicity modulator; weak H-bond acceptor. |
| 2 | Carbon | Electrophilic/Nucleophilic | Primary Vector: Key site for arylation/amination (e.g., via Suzuki coupling or S_NAr).[1] |
| 3 | Nitrogen | Imine-like | H-bond acceptor; critical for hinge binding in kinases. |
| 4 | Nitrogen | Pyridine N | H-bond acceptor; influences solubility and pKa. |
| 6 | Carbon | Substituted (COOH) | Secondary Vector: The carboxylic acid allows amide coupling to extend into solvent-exposed regions of the binding pocket.[1] |
Physicochemical Properties
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Calculated LogP (cLogP): ~1.6 (Indicates moderate lipophilicity, ideal for oral bioavailability).
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Acidity (pKa): The carboxylic acid typically has a pKa of ~3.5–4.0, while the pyridine nitrogen conjugate acid has a pKa ~2–3, making the molecule zwitterionic at low pH but anionic at physiological pH (7.4).
Synthesis Strategies
The synthesis of Thiazolo[5,4-b]pyridine-6-carboxylic acid requires a regioselective approach to ensure the correct fusion of the thiazole ring.[1] The most robust industrial route proceeds via the 3-amino-2-chloropyridine precursor.[1]
Retrosynthetic Analysis
The [5,4-b] fusion implies the thiazole ring is built onto the b-face (C2–C3 bond) of the pyridine. To achieve the 6-carboxylic acid substitution in the final product, the starting pyridine must bear a carboxylate group at position 5 relative to the pyridine nitrogen.
Precursor: Methyl 5-amino-6-chloronicotinate (or 3-amino-2-chloropyridine-5-carboxylic acid ester).[1]
Step-by-Step Synthesis Protocol
Step 1: Formation of the Thiourea/Thioamide Intermediate
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Reagents: Methyl 5-amino-6-chloronicotinate, Benzoyl isothiocyanate (or KSCN/HCl).[1]
-
Solvent: Acetone or Acetonitrile.[1]
-
Conditions: Reflux for 2–4 hours.[1]
-
Mechanism: Nucleophilic attack of the exocyclic amine onto the isothiocyanate carbon.
Step 2: Cyclization (The Critical Step)
-
Reagents: Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or NMP (Polar aprotic solvents favor the S_NAr cyclization).
-
Conditions: Heat to 80–100°C.[1]
-
Mechanism: The sulfur atom of the thiourea acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring (S_NAr mechanism). This forms the thiazole ring.[3][4]
Step 3: Hydrolysis
-
Reagents: LiOH or NaOH (1M aqueous).
-
Solvent: THF/MeOH/Water (3:1:1).
-
Conditions: Room temperature, 2–16 hours.[1]
-
Outcome: Saponification of the methyl ester yields the free Thiazolo[5,4-b]pyridine-6-carboxylic acid .[1]
Visual Synthesis Workflow
Figure 1: Synthetic pathway for the production of Thiazolo[5,4-b]pyridine-6-carboxylic acid starting from substituted aminopyridines.[1][4]
Medicinal Chemistry Applications
The thiazolo[5,4-b]pyridine scaffold is a "privileged structure," meaning it is capable of binding to multiple unrelated target families with high affinity.[1]
Kinase Inhibition (c-KIT & PI3K)[1][2]
-
Mechanism: The N3 and N4 nitrogens in the core scaffold often serve as a bidentate hinge-binding motif, mimicking the adenine ring of ATP.
-
Role of 6-COOH: The carboxylic acid at position 6 projects into the solvent-exposed region (often the ribose binding pocket). Amide derivatives at this position can interact with specific residues (e.g., Lysine or Aspartic acid) to improve potency and selectivity against mutants (e.g., c-KIT V560G/D816V).[1]
-
Case Study: Derivatives have shown nanomolar potency against imatinib-resistant GIST (Gastrointestinal Stromal Tumors) cell lines.[1]
S1P Receptor Agonism
-
Utility: Immunomodulation for multiple sclerosis.[1]
-
SAR Insight: The rigid bicyclic core reduces conformational entropy compared to flexible linkers, often leading to improved oral bioavailability and CNS penetration.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR map highlighting the functional vectors of the scaffold.[1]
Experimental Protocol: General Cyclization
Note: This protocol is adapted for the synthesis of the ester precursor.
-
Preparation: Charge a reaction flask with Methyl 5-amino-6-chloronicotinate (1.0 eq) and acetonitrile (10 volumes).
-
Activation: Add Benzoyl isothiocyanate (1.1 eq) dropwise at room temperature. Stir for 2 h to form the benzoyl-thiourea.
-
Deprotection/Cyclization: Add Potassium Carbonate (2.0 eq) and heat to reflux (80°C) for 4 h. Alternatively, treat the intermediate with NaOMe in methanol for a one-pot deprotection-cyclization.[1]
-
Workup: Cool to RT. Pour onto ice-water. The precipitate is the methyl ester of the target.
-
Hydrolysis: Suspend the ester in THF/Water. Add LiOH (2.0 eq). Stir until TLC shows consumption of starting material. Acidify with 1N HCl to pH 3.[1]
-
Isolation: Filter the resulting white/off-white solid.[1] Wash with cold water and dry under vacuum.
References
-
Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 2020.[1]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 2023.[1]
-
Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. ACS Medicinal Chemistry Letters, 2011.[1]
-
Thiazolo[5,4-b]pyridine-6-carboxylic acid Product Data. BenchChem.
Sources
- 1. 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | C8H11ClN2O2S | CID 11149031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1304788-06-4|Thiazolo[5,4-b]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 - PMC [pmc.ncbi.nlm.nih.gov]
